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Compound of Interest

Compound Name: Z-Gly-Gly-Gly-Gly-Gly-OH

CAS No.: 20228-72-2

Cat. No.: B1607051

Get Quote

Z-protected pentaglycine is a synthetic oligopeptide of five glycine residues with its N-terminus

blocked by a benzyloxycarbonyl (Z or Cbz) group. While seemingly simple, this molecule

serves as a vital tool in several areas of biochemical and pharmaceutical research. Its

importance stems from two key aspects:

Fundamental Peptide Chemistry: As a homooligomer of the structurally simplest amino acid,

pentaglycine presents a unique model for studying peptide backbone conformation, flexibility,

and aggregation phenomena without the complicating influence of side-chain interactions.[1]

[2] The N-terminal Z-group introduces a rigid, aromatic moiety that influences the

conformational landscape of the adjacent peptide chain.[3]

Bacteriology and Drug Development: The pentaglycine chain is a critical structural motif in

the peptidoglycan of many Gram-positive bacteria, most notably Staphylococcus aureus.[4]

[5] In these organisms, a pentaglycine bridge cross-links peptidoglycan stems, conferring

essential rigidity to the cell wall.[6] Synthetically accessible fragments like Z-pentaglycine are

therefore invaluable as substrates and inhibitors for studying the enzymes involved in cell

wall biosynthesis, such as the FemXAB family, making them relevant to the development of

novel antibiotics.[4][5]
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This guide will systematically deconstruct the molecule's architecture, outline its synthesis, and

detail the analytical methodologies required for its definitive structural elucidation.

Part 1: Molecular Architecture and Physicochemical
Properties
The structure of Z-pentaglycine dictates its chemical behavior and analytical signatures. It is

composed of three distinct domains: the N-terminal protecting group, the flexible peptide

backbone, and the C-terminal carboxylic acid.

Chemical Structure: (L-Gly)₅, N-(phenylmethoxy)carbonyl- Molecular Formula: C₂₀H₂₇N₅O₈

Molecular Weight: 465.46 g/mol

The Benzyloxycarbonyl (Z) Protecting Group
The Z-group is a cornerstone of classical peptide synthesis, chosen for its stability under a

range of conditions and its susceptibility to clean removal via catalytic hydrogenolysis.[7] Its

structure consists of a benzyl group attached to a carbamate linker. This moiety is

predominantly non-polar and sterically demanding, influencing the solubility of the peptide and

restricting the conformational freedom of the N-terminal glycine residue.[3]

The Pentaglycine Backbone
The core of the molecule is a chain of five glycine residues linked by four peptide bonds.

Glycine's lack of a side chain (R=H) imparts a high degree of conformational flexibility to the

peptide backbone.[1] This flexibility allows Z-pentaglycine to adopt a wide range of solution

conformations, a characteristic that can make crystallization challenging but provides a useful

model for studying "random coil" states.[2]

Physicochemical Data Summary
The combination of the hydrophobic Z-group and the hydrophilic peptide backbone results in

an amphipathic molecule. Its properties are critical for handling, purification, and experimental

use.
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Property Value / Description Rationale and Implications

Molecular Weight 465.46 Da

Confirmed by mass

spectrometry; essential for

quantitative analysis.

Polar Surface Area (PSA) ~205 Å²

The high PSA, contributed by

the amide bonds and carboxyl

group, suggests significant

hydrogen bonding potential but

limited passive membrane

permeability.[8]

Solubility

Sparingly soluble in water;

soluble in polar organic

solvents (e.g., DMSO, DMF)

and aqueous base.

The non-polar Z-group

reduces water solubility

compared to unprotected

pentaglycine. Solubility is pH-

dependent due to the C-

terminal carboxylate.

Conformation Highly flexible in solution.

The polyglycine chain lacks

steric hindrance, allowing it to

sample a broad conformational

space, which can be studied

by NMR.[1][2]

Part 2: Synthesis and Purification
The synthesis of Z-pentaglycine is a multi-step process that demands careful control of

protecting group strategy to prevent unwanted side reactions and ensure sequence integrity.[9]

The following outlines a standard solid-phase peptide synthesis (SPPS) approach using

Fmoc/tBu chemistry, followed by N-terminal modification.

Synthetic Strategy: Solid-Phase Peptide Synthesis
(SPPS)
SPPS is the method of choice for its efficiency and the ease of purification, as excess reagents

are simply washed away from the resin-bound peptide.[10] The synthesis proceeds from the C-
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terminus to the N-terminus.

SPPS Cycle (Repeated 4x)
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Caption: Workflow for the solid-phase synthesis of Z-pentaglycine.

Detailed Experimental Protocol: SPPS
Objective: To synthesize Z-Gly-Gly-Gly-Gly-Gly-OH with high purity.

Materials:

Fmoc-Gly-Wang resin (0.5 mmol/g loading)

Fmoc-Gly-OH

Z-Gly-OH

Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium

hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine)

Deprotection Reagent: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

Solvents: DMF, Dichloromethane (DCM), Diethyl ether

Procedure:

Resin Preparation: Swell 1 g of Fmoc-Gly-Wang resin in DMF for 30 minutes in a peptide

synthesis vessel.

Fmoc Deprotection: Drain the DMF. Add the 20% piperidine/DMF solution and agitate for 20

minutes. Drain and wash the resin thoroughly with DMF (3x) and DCM (3x).

First Glycine Coupling: Dissolve Fmoc-Gly-OH (4 eq.), HBTU (3.9 eq.), and DIPEA (8 eq.) in

DMF. Add the solution to the resin and agitate for 2 hours. Causality: HBTU activates the

carboxylic acid of the incoming amino acid, making it susceptible to nucleophilic attack by

the free amine on the resin-bound peptide.

Wash: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
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Chain Elongation: Repeat steps 2-4 three more times to assemble the pentaglycine

backbone.

N-Terminal Z-Group Coupling: After the final Fmoc deprotection (on the 4th glycine), perform

a coupling step (as in step 3) using Z-Gly-OH instead of Fmoc-Gly-OH.

Final Wash: Wash the resin-bound Z-pentaglycine thoroughly with DMF (3x) and DCM (3x),

then dry under vacuum.

Cleavage and Deprotection: Treat the dried resin with the TFA cleavage cocktail for 2-3

hours at room temperature. Trustworthiness: The TFA simultaneously cleaves the peptide

from the Wang resin and removes any acid-labile side-chain protecting groups (though none

are present here). TIS is a scavenger to prevent side reactions.

Precipitation and Purification: Filter the resin and collect the TFA solution. Precipitate the

crude peptide by adding cold diethyl ether. Centrifuge to pellet the peptide. Purify the peptide

using reverse-phase HPLC with a water/acetonitrile gradient.

Validation: Confirm the identity and purity of the final product using Mass Spectrometry and

NMR.

Part 3: Structural Elucidation and Characterization
No single technique can fully define the structure of Z-pentaglycine. A multi-modal approach is

required, where each method provides orthogonal, self-validating data.

Mass Spectrometry (MS) for Identity and Sequence
Verification
Mass spectrometry provides the most direct confirmation of molecular weight and primary

sequence. Electrospray Ionization (ESI) is typically used to generate gas-phase ions.

Expected Result (ESI-MS):

[M+H]⁺: 466.19 m/z

[M+Na]⁺: 488.17 m/z
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Tandem MS (MS/MS) is used to confirm the sequence by inducing fragmentation of the peptide

backbone. The resulting b- and y-ions correspond to fragments containing the N- and C-

terminus, respectively.[11][12]

Z- NH-CH2-CO- NH-CH2-CO- NH-CH2-CO- NH-CH2-CO- NH-CH2-COOH

b1 b2 b3 b4 y4 y3 y2 y1

Click to download full resolution via product page

Caption: Fragmentation pattern of a peptide backbone in MS/MS analysis.

Table of Theoretical MS/MS Fragment Ions for Z-Pentaglycine:

Fragment Sequence
Calculated
Mass (m/z)

Fragment Sequence
Calculated
Mass (m/z)

b₁ Z-Gly 192.08 y₁ Gly 76.04

b₂ Z-Gly-Gly 249.10 y₂ Gly-Gly 133.06

b₃ Z-Gly-Gly-Gly 306.12 y₃ Gly-Gly-Gly 190.08

b₄
Z-Gly-Gly-

Gly-Gly
363.14 y₄

Gly-Gly-Gly-

Gly
247.10

Nuclear Magnetic Resonance (NMR) Spectroscopy for
Conformation and Connectivity
NMR provides detailed information on the chemical environment of each atom, confirming

covalent bonds and offering insights into the solution-state conformation.[13][14]

¹H NMR:

~7.3-7.4 ppm: Aromatic protons (5H) of the benzyl group.
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~5.1 ppm: Benzylic protons (2H, -CH₂-) of the Z-group.

~3.8-4.1 ppm: α-protons (10H, -CH₂-) of the five glycine residues. Their signals may overlap

but can be resolved with 2D techniques.

~7.8-8.5 ppm: Amide protons (4H, -NH-). Their chemical shifts are sensitive to hydrogen

bonding and conformation.

¹³C NMR:

~170-175 ppm: Carbonyl carbons of the peptide bonds and C-terminus.

~157 ppm: Carbamate carbonyl of the Z-group.

~128-136 ppm: Aromatic carbons of the Z-group.

~67 ppm: Benzylic carbon of the Z-group.

~42-44 ppm: α-carbons of the glycine residues.

2D NMR (e.g., ¹H-¹H COSY, ¹H-¹³C HSQC): These experiments are crucial for unambiguous

assignment. An HSQC spectrum correlates each proton to its directly attached carbon,

resolving the heavily overlapped glycine α-proton region and confirming the Cα-Hα connectivity

for all five residues.[15]

NH Hα

COSY
Correlation
(J-coupling)

HSQC
Cross-peak

¹H chemical shift

Cα

¹³C chemical shift
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1607051/docs#introduction-the-significance-of-a-
protected-oligopeptide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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